

Mass Spectrometry of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-5-fluoroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of **2-(4-Chlorophenoxy)-5-fluoroaniline**, a key intermediate in pharmaceutical synthesis. This document outlines the compound's molecular properties, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a theoretical examination of its fragmentation pattern.

Compound Overview

2-(4-Chlorophenoxy)-5-fluoroaniline is an aromatic amine and ether with the chemical formula $C_{12}H_9ClFNO$. Understanding its mass spectrometric behavior is crucial for its identification, purity assessment, and quality control in drug development processes.

Table 1: Molecular Properties of **2-(4-Chlorophenoxy)-5-fluoroaniline**

Property	Value	Source
Molecular Formula	$C_{12}H_9ClFNO$	-
Molecular Weight	237.66 g/mol	[1]
Monoisotopic Mass	237.03565 u	Calculated

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of **2-(4-Chlorophenoxy)-5-fluoroaniline** using GC-MS. This method is based on established protocols for the analysis of aromatic amines and ethers.[\[2\]](#)[\[3\]](#)[\[4\]](#)

2.1. Sample Preparation

- Dissolution: Accurately weigh 1 mg of **2-(4-Chlorophenoxy)-5-fluoroaniline** and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to prepare a 1 mg/mL stock solution.
- Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
- Derivatization (Optional): For certain applications, derivatization of the amine group (e.g., by acylation or silylation) can improve chromatographic resolution and thermal stability. However, for routine analysis, this step is often not necessary.

2.2. GC-MS Instrumentation and Conditions

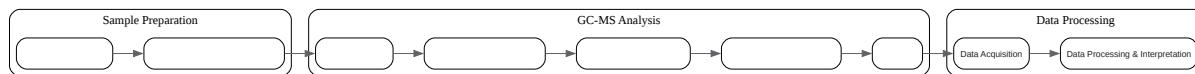
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector: Split/splitless injector.

Table 2: GC-MS Parameters

Parameter	Value
Gas Chromatograph	
Injection Volume	1 μ L
Injector Temperature	280 °C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Program	- Initial Temperature: 150 °C, hold for 1 min- Ramp: 15 °C/min to 300 °C- Final Hold: 5 min at 300 °C
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C
Mass Range	m/z 40-450
Scan Mode	Full Scan

2.3. Data Acquisition and Analysis

Data will be acquired and processed using the instrument's software (e.g., Agilent MassHunter). The identification of **2-(4-Chlorophenoxy)-5-fluoroaniline** will be based on its retention time and the fragmentation pattern in the mass spectrum.

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GC-MS Experimental Workflow

Theoretical Mass Spectrum and Fragmentation Pattern

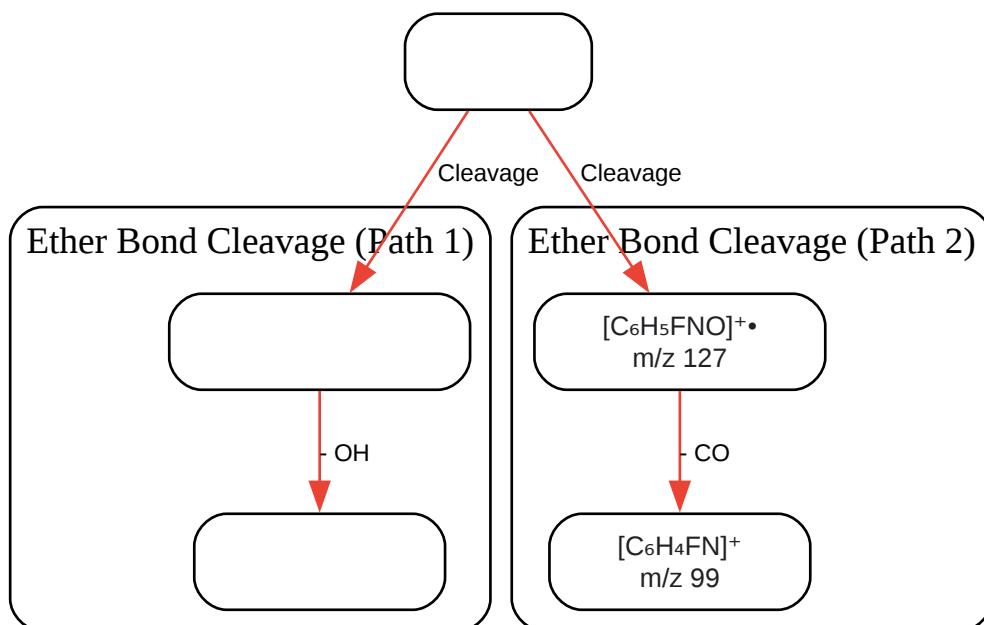
As no experimental mass spectrum for **2-(4-Chlorophenoxy)-5-fluoroaniline** is publicly available, a theoretical fragmentation pattern is proposed based on the general principles of mass spectrometry and the known fragmentation of structurally similar compounds.

The molecular ion peak $[M]^{+\bullet}$ is expected at an m/z corresponding to the monoisotopic mass of the molecule. Due to the presence of a chlorine atom, an isotopic peak $[M+2]^{+\bullet}$ with an intensity of approximately one-third of the molecular ion peak is anticipated.

Table 3: Theoretical Fragmentation of **2-(4-Chlorophenoxy)-5-fluoroaniline**

m/z (Proposed)	Ion Structure	Proposed Fragmentation Pathway
237/239	$[C_{12}H_9ClFNO]^{+\bullet}$	Molecular Ion
128/130	$[C_6H_4ClNO]^{+\bullet}$	Cleavage of the ether bond
111	$[C_6H_4Cl]^+$	Loss of OH from $[C_6H_4ClNO]^{+\bullet}$
127	$[C_6H_5FNO]^{+\bullet}$	Cleavage of the ether bond
99	$[C_6H_4FN]^+$	Loss of CO from $[C_6H_5FNO]^{+\bullet}$
144	$[C_7H_5FO]^+$	Rearrangement and loss of chlorophenyl radical

The fragmentation is likely initiated by the ionization of a lone pair of electrons on the oxygen or nitrogen atom. The primary fragmentation pathway is expected to be the cleavage of the C-O ether bond, which is a common fragmentation route for aromatic ethers.



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Theoretical Fragmentation Pathway

Signaling Pathways

As **2-(4-Chlorophenoxy)-5-fluoroaniline** is primarily a chemical intermediate for synthesis, there is currently no known direct involvement in biological signaling pathways. Its toxicological properties and metabolic fate would be the primary areas of biological investigation.

Conclusion

This guide provides a foundational understanding of the mass spectrometric analysis of **2-(4-Chlorophenoxy)-5-fluoroaniline**. The provided experimental protocol offers a robust starting point for method development and routine analysis. The theoretical fragmentation pattern, while predictive, serves as a useful reference for the interpretation of experimental data. For definitive structural elucidation, further analysis using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is recommended.

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